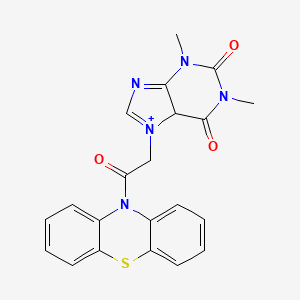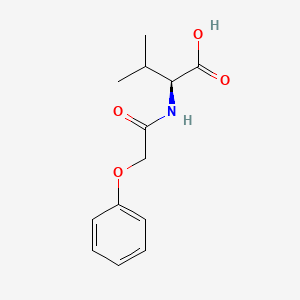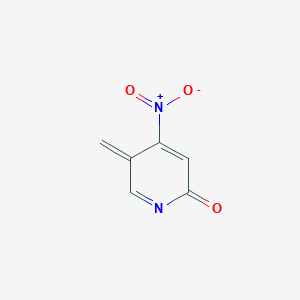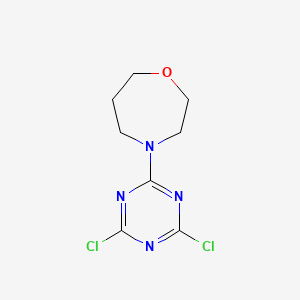
1,3-dimethyl-7-(2-oxo-2-phenothiazin-10-ylethyl)-5H-purin-7-ium-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-dimethyl-7-(2-oxo-2-phenothiazin-10-ylethyl)-5H-purin-7-ium-2,6-dione is a complex organic compound that belongs to the class of purine derivatives
準備方法
The synthesis of 1,3-dimethyl-7-(2-oxo-2-phenothiazin-10-ylethyl)-5H-purin-7-ium-2,6-dione involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Introduction of the Phenothiazine Moiety: The phenothiazine group is introduced through a nucleophilic substitution reaction, where the purine core reacts with a phenothiazine derivative under basic conditions.
Oxidation and Methylation: The final steps involve oxidation to introduce the oxo group and methylation to achieve the desired substitution pattern on the purine ring.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
化学反応の分析
1,3-dimethyl-7-(2-oxo-2-phenothiazin-10-ylethyl)-5H-purin-7-ium-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of additional oxo groups or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting oxo groups to hydroxyl groups.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of certain bonds and formation of smaller fragments.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: It may have potential as a biochemical probe or tool for studying biological processes, particularly those involving purine metabolism or phenothiazine interactions.
Medicine: The compound could be investigated for its pharmacological properties, including potential therapeutic effects in treating diseases related to purine metabolism or phenothiazine activity.
Industry: It may find applications in the development of new materials or as a component in various industrial processes.
作用機序
The mechanism of action of 1,3-dimethyl-7-(2-oxo-2-phenothiazin-10-ylethyl)-5H-purin-7-ium-2,6-dione is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The purine moiety may interact with enzymes involved in purine metabolism, while the phenothiazine group could interact with various receptors or ion channels. These interactions could lead to modulation of biochemical pathways and physiological effects.
類似化合物との比較
1,3-dimethyl-7-(2-oxo-2-phenothiazin-10-ylethyl)-5H-purin-7-ium-2,6-dione can be compared with other similar compounds, such as:
1,3-dimethylxanthine (Caffeine): Both compounds contain a purine core, but caffeine lacks the phenothiazine moiety, making it less complex and with different biological activities.
Phenothiazine Derivatives: Compounds like chlorpromazine contain the phenothiazine moiety but lack the purine core, leading to different pharmacological properties.
Theophylline: Another purine derivative, theophylline, is structurally similar but does not contain the phenothiazine group, resulting in distinct therapeutic uses.
The uniqueness of this compound lies in its combination of the purine and phenothiazine
特性
分子式 |
C21H18N5O3S+ |
|---|---|
分子量 |
420.5 g/mol |
IUPAC名 |
1,3-dimethyl-7-(2-oxo-2-phenothiazin-10-ylethyl)-5H-purin-7-ium-2,6-dione |
InChI |
InChI=1S/C21H18N5O3S/c1-23-19-18(20(28)24(2)21(23)29)25(12-22-19)11-17(27)26-13-7-3-5-9-15(13)30-16-10-6-4-8-14(16)26/h3-10,12,18H,11H2,1-2H3/q+1 |
InChIキー |
XLSVEIONAMAJSB-UHFFFAOYSA-N |
正規SMILES |
CN1C2=NC=[N+](C2C(=O)N(C1=O)C)CC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5Z)-3-(3-methoxypropyl)-5-[(3-phenylpyrazolidin-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12345475.png)
![1-[6-[Bis(4-methoxyphenyl)-phenylmethoxymethyl]-4-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]-5-hydroxyoxan-3-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12345483.png)
![(3,5-dimethyl-1,2-oxazol-4-yl)methyl 2-[(4-methoxyphenyl)methyl]-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate](/img/structure/B12345485.png)
![Bis[[(trifluoromethyl)sulfinyl]oxy]zinc](/img/structure/B12345493.png)
![N-[(E)-1H-indol-3-ylmethylideneamino]-5-propan-2-ylpyrazolidine-3-carboxamide](/img/structure/B12345494.png)
![N-(4-cyanophenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12345495.png)

![9,18,27-triazaheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosane](/img/structure/B12345506.png)
![5-(5-chlorothiophen-2-yl)-N-[(E)-pyridin-4-ylmethylideneamino]pyrazolidine-3-carboxamide](/img/structure/B12345508.png)
![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-phenoxyacetamide](/img/structure/B12345514.png)
![8-(butan-2-ylamino)-7-[(2-chlorophenyl)methyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione](/img/structure/B12345516.png)
![N-(4-fluorophenyl)-2-[[11-(4-fluorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl]sulfanyl]acetamide](/img/structure/B12345518.png)


